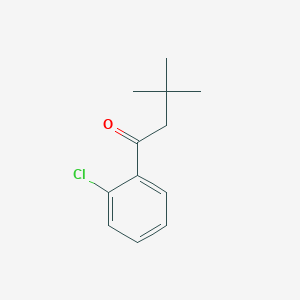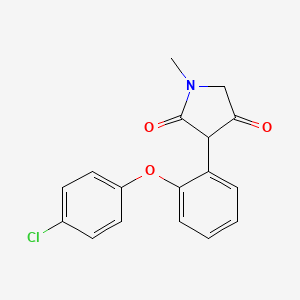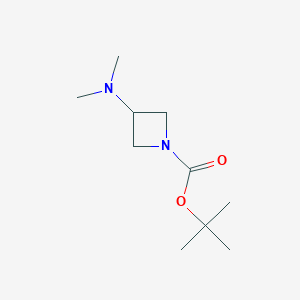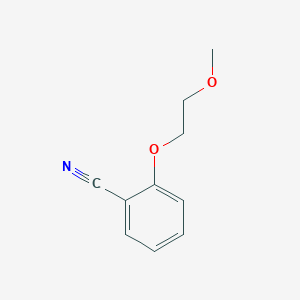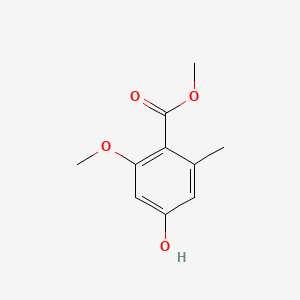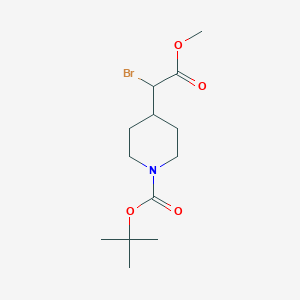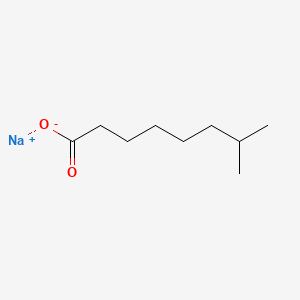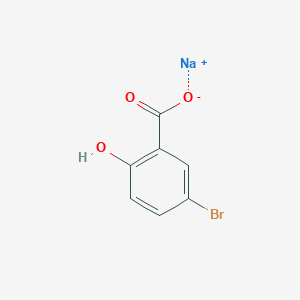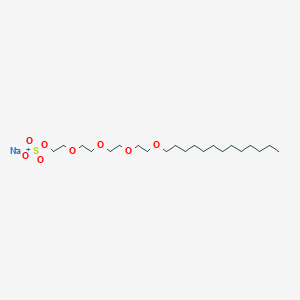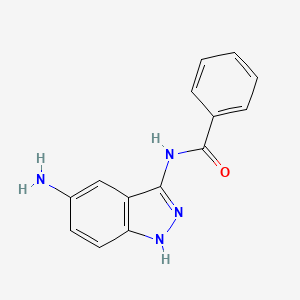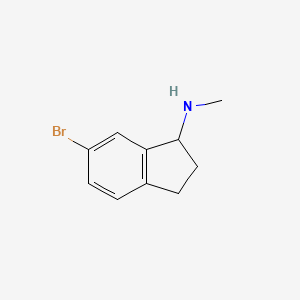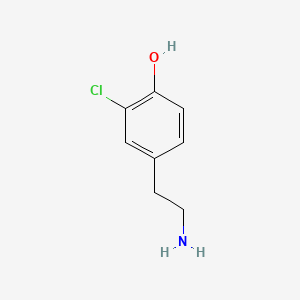
4-(2-Aminoethyl)-2-chlorophenol
Descripción general
Descripción
“4-(2-Aminoethyl)morpholine” is a compound that is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . It is also used as a precursor to synthesize a variety of antimicrobial agents .
Synthesis Analysis
The synthesis of a similar compound, “[4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium (II)”, involves complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K .
Molecular Structure Analysis
The molecular structure of amines, which “4-(2-Aminoethyl)-2-chlorophenol” likely falls under, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .
Chemical Reactions Analysis
“4-(2-Aminoethyl)aniline” has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has also been used as a reagent in polycondensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification. They are classified according to the number of alkyl or aryl groups attached to nitrogen .
Aplicaciones Científicas De Investigación
1. Environmental Remediation
Research indicates that compounds like 4-chlorophenol and 2,4-dichlorophenol, which are structurally similar to 4-(2-Aminoethyl)-2-chlorophenol, can be effectively degraded using sonochemical methods. This degradation is significant for environmental remediation, especially in aqueous solutions, highlighting its potential utility in cleaning up toxic organic pollutants in water systems (Goskonda, Catallo, & Junk, 2002).
2. Photocatalytic Decomposition
Studies have explored the photocatalytic decomposition of chlorophenols, similar to 4-(2-Aminoethyl)-2-chlorophenol, in water. The use of magnetic nanocomposites for this purpose has been investigated, showing that these materials can effectively decompose toxic chlorophenols under specific conditions, which is useful for water purification and treatment processes (Kesho Singh et al., 2017).
3. Hydrogen Bonding Studies
Hydrogen bonding interactions involving bases like 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds have been studied, providing insights into the binding and interaction mechanisms of these compounds. This research is significant for understanding the molecular behavior of such compounds and their potential applications in various chemical processes (Jin & Wang, 2013).
4. Spectrophotometric Detection
Developing sensitive and selective methods for detecting chlorophenols, including 2-chlorophenol, is essential for monitoring environmental pollutants. Research in this area has led to the development of spectrophotometric methods using magnetic nanoparticles, which could be adapted for detecting compounds like 4-(2-Aminoethyl)-2-chlorophenol (Mukdasai et al., 2016).
5. Analyzing Toxicity and Biodegradability
The toxic effects and biodegradability of chlorophenols, including compounds structurally related to 4-(2-Aminoethyl)-2-chlorophenol, have been extensively studied. Understanding the toxicity and degradation pathways of these compounds is crucial for assessing their environmental impact and for developing effective bioremediation strategies (O'connor & Young, 1989).
Safety And Hazards
Direcciones Futuras
A bi-functional ligand of 4-(2-aminoethyl)benzoic acid (ABA) cation has been employed into the perovskite film to reduce the weak van der Waals gap between each perovskite layer and to promote the coupling of quasi-2D perovskite layers . This suggests potential future directions in the field of materials science and optoelectronics.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRCWZBGYJZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630246 | |
| Record name | 4-(2-Aminoethyl)-2-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-chlorophenol | |
CAS RN |
32560-53-5 | |
| Record name | 4-(2-Aminoethyl)-2-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



